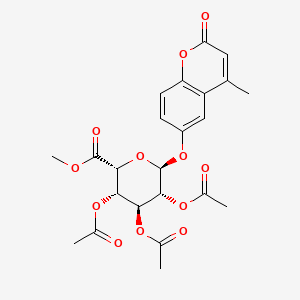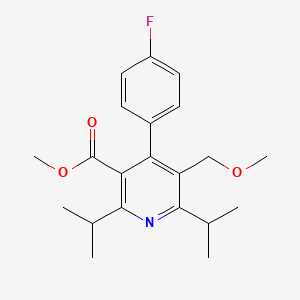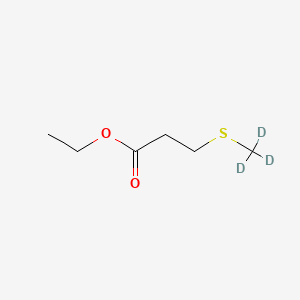
8-Methoxychlortetracycline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxychlortetracycline is a natural product found in Actinomadura with data available.
Aplicaciones Científicas De Investigación
In Vitro and In Vivo Characterization
A study by Cacciapuoti et al. (1987) compared the activities of three 8-methoxychlortetracyclines to other tetracyclines. They found that one of the derivatives, Sch 36969, demonstrated good activity against various bacteria including methicillin-resistant and -susceptible Staphylococci, Streptococci, and most anaerobic bacteria. This study highlighted the potency of Sch 36969 in comparison to other compounds, emphasizing its potential as an effective antibacterial agent (Cacciapuoti et al., 1987).
Antibiotic Production and Blocking Mutants
Smith et al. (1987) described the isolation of a strain of Actinomadura brunnea that produced 8-methoxychlortetracycline (Sch 36969) after being blocked in methylation. This study contributed to understanding the biosynthetic pathway of chlortetracyclines and the potential for producing specific derivatives (Smith et al., 1987).
Novel Tetracycline Antibiotic
Patel et al. (1987) discovered a new tetracycline, 4a-hydroxy-8-methoxychlortetracycline (Sch 34164), produced by a Dactylosporangium species. The addition of magnesium ions to the fermentation media was found to increase antibiotic titers. The identification of this new structure provided insights into the diversity of tetracycline antibiotics and their production (Patel et al., 1987).
Drug-DNA Adducts Detection
Santella et al. (1988) developed monoclonal antibodies that recognize 8-MOP-modified DNA. They established highly sensitive assays for quantifying DNA adducts in biological samples, which is significant for understanding the molecular mechanisms of 8-MOP's action in treatments like psoriasis and CTCL (Santella et al., 1988).
Nanosized Vesicle Delivery System
Kassem et al. (2017) investigated the enhancement of skin penetration and deposition of 8-MOP via niosomal vesicles. They aimed to increase local efficacy and safety by using these vesicles, which showed high entrapment efficiencies and nanometric diameters. This research suggests a promising approach for improving the delivery and therapeutic effectiveness of 8-MOP (Kassem et al., 2017).
Enhancement of Ocular Lens Detection
Lerman and Borkman (1977) developed a method for detecting 8-MOP in the ocular lens using phosphorescence spectra. This study is crucial for assessing the potential risks of 8-MOP in ocular health, especially in the context of its use in treating skin conditions (Lerman & Borkman, 1977).
Propiedades
Número CAS |
110298-63-0 |
|---|---|
Fórmula molecular |
C23H25ClN2O9 |
Peso molecular |
508.908 |
Nombre IUPAC |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-8-methoxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C23H25ClN2O9/c1-22(33)7-5-8-16(26(2)3)18(29)13(21(25)32)20(31)23(8,34)19(30)11(7)17(28)12-9(27)6-10(35-4)15(24)14(12)22/h6-8,16,27-28,31,33-34H,5H2,1-4H3,(H2,25,32)/t7-,8-,16-,22-,23-/m0/s1 |
Clave InChI |
LITNLJPOCNTUJW-QYPDEEGYSA-N |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C(=C(C=C4O)OC)Cl)O)O)O)C(=O)N)N(C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



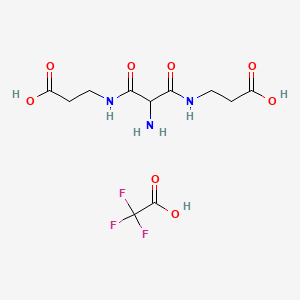
![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid)](/img/structure/B562061.png)

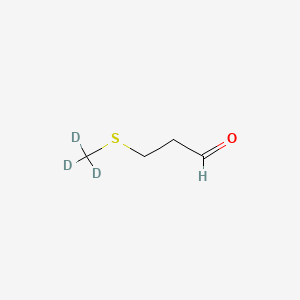
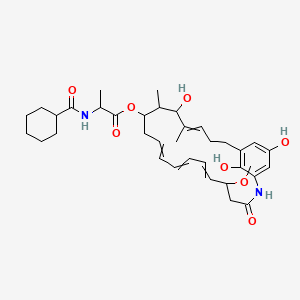
![6,8-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B562067.png)
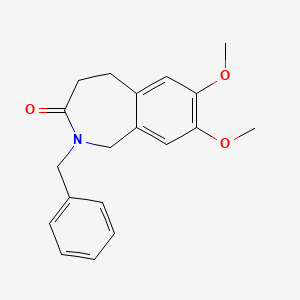
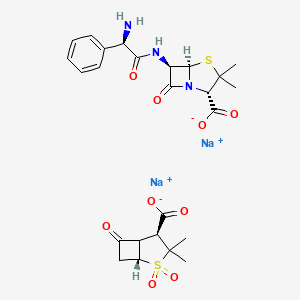
![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)
